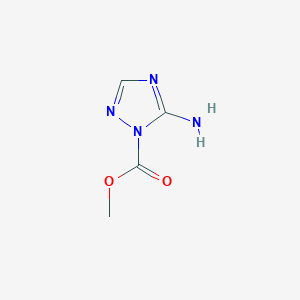
2-Isopropyl-4-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound is characterized by the presence of an isopropyl group at the 2-position and a methoxy group at the 4-position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methoxypyrimidine typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out in a continuous flow multi-stage reactor under controlled conditions to ensure high yields and minimize unwanted by-products .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The continuous flow multi-stage reactor is particularly advantageous for industrial applications due to its efficiency and ability to produce large quantities of the compound with consistent quality .
化学反応の分析
Types of Reactions: 2-Isopropyl-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution: The methoxy group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Reagents such as tert-butyl N-(3-aminophenyl) carbamate can be used for substitution reactions.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
2-Isopropyl-4-methoxypyrimidine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Isopropyl-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in biological processes. For example, they can inhibit the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to the disruption of DNA synthesis and cell division, making pyrimidine derivatives potential candidates for anticancer therapies .
類似化合物との比較
2-Isopropyl-4-methyl-6-hydroxypyrimidine: Similar in structure but with a hydroxyl group at the 6-position instead of a methoxy group.
2-Isopropyl-6-methylpyrimidin-4(3H)-one: Similar in structure but with a methyl group at the 6-position and a ketone group at the 4-position.
Uniqueness: 2-Isopropyl-4-methoxypyrimidine is unique due to the presence of both an isopropyl group and a methoxy group on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
4-methoxy-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-9-5-4-7(10-8)11-3/h4-6H,1-3H3 |
InChIキー |
LEBXSRJXGRZVLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
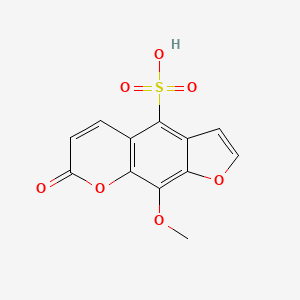
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
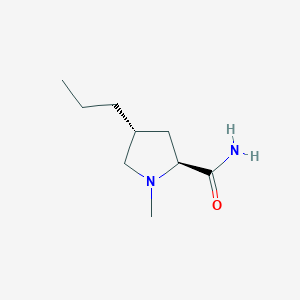
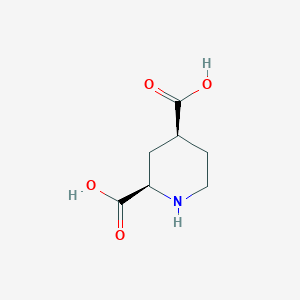
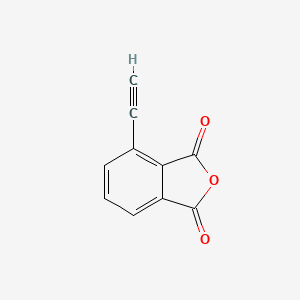
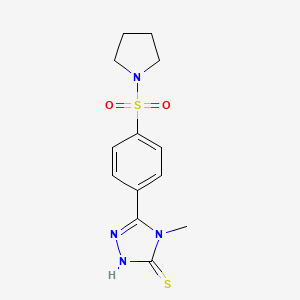
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)

